Enhanced Synthetic Versatility via Unique Orthogonal Functional Handles Compared to Methyl 2-methylnicotinate
Methyl 5-hydroxy-2-methylnicotinate possesses three distinct and chemically addressable functional groups: a phenolic hydroxyl, a pyridine nitrogen, and a methyl ester . In contrast, its closest non-hydroxylated analog, Methyl 2-methylnicotinate, lacks the hydroxyl group, offering only the pyridine nitrogen and ester as reactive centers . This difference provides Methyl 5-hydroxy-2-methylnicotinate with a critical advantage in multi-step synthesis, allowing for selective, orthogonal functionalization without the need for de novo installation of an oxygen handle.
| Evidence Dimension | Number of orthogonal, chemically distinct functional handles |
|---|---|
| Target Compound Data | 3 (5-hydroxyl, pyridine nitrogen, 3-methyl ester) |
| Comparator Or Baseline | Methyl 2-methylnicotinate: 2 (pyridine nitrogen, 3-methyl ester) |
| Quantified Difference | A 50% increase (1 additional) in synthetic functional handles. |
| Conditions | Structural analysis based on chemical structure. |
Why This Matters
The additional hydroxyl group enables synthetic strategies not possible with simpler analogs, directly reducing the step-count and cost in the synthesis of complex target molecules.
